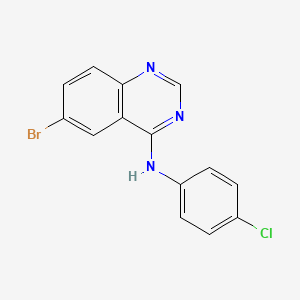

1-(2-bromobenzoyl)-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole involves nucleophilic substitution reactions and can be characterized by techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Precursors typically include bromobenzene derivatives and nitro-substituted pyrazoles. The synthesis process often involves conditions that facilitate the formation of the pyrazole ring and the introduction of the substituent groups.

Molecular Structure Analysis

The molecular structure of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole is typically determined by X-ray crystallography. The compound crystallizes in specific space groups and exhibits molecular geometries that can be compared with theoretical models calculated using density functional theory (DFT). Key structural parameters include bond lengths, bond angles, and torsional angles.

Chemical Reactions and Properties

1-(2-Bromobenzoyl)-4-nitro-1H-pyrazole participates in various chemical reactions, including coupling reactions, due to the presence of the bromo and nitro functional groups. These groups make the compound a suitable participant in reactions such as Suzuki-Miyaura cross-coupling. The reactivity is influenced by the electron-withdrawing and electron-donating properties of the substituents.

Physical Properties Analysis

The physical properties of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole include its melting point, solubility, and crystalline form. These properties are essential for understanding the compound's behavior in different environments and solvents, impacting its handling and application in laboratory settings.

Chemical Properties Analysis

Chemically, 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole exhibits properties typical of brominated aromatic compounds and nitro-substituted pyrazoles. These include susceptibility to nucleophilic attack, participation in electrophilic substitution reactions, and the ability to form hydrogen bonds and other non-covalent interactions.

- M. Evecen, H. Tanak, F. Tinmaz, N. Dege, I. Ilhan (2016). Experimental and theoretical investigations on 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

- S. Demir, F. Tinmaz, N. Dege, I. Ilhan (2016). Vibrational spectroscopic studies, NMR, HOMO–LUMO, NLO and NBO analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1 H -pyrazole.

- Z.-S. Yang, P. Huang, J. Chen, Y. Chen, T. Gao, H. Chai, C.-S. Zhao (2021). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF 1-(2-BROMOBENZYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE.

Propiedades

IUPAC Name |

(2-bromophenyl)-(4-nitropyrazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3O3/c11-9-4-2-1-3-8(9)10(15)13-6-7(5-12-13)14(16)17/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINMCRJPMZIMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)

![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)

![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)

![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)

![2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5614921.png)